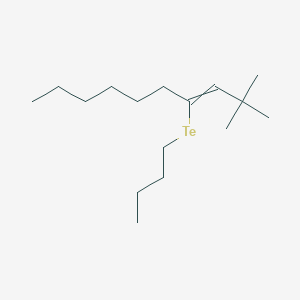

4-(Butyltellanyl)-2,2-dimethyldec-3-ene

Description

Properties

CAS No. |

143171-00-0 |

|---|---|

Molecular Formula |

C16H32Te |

Molecular Weight |

352.0 g/mol |

IUPAC Name |

4-butyltellanyl-2,2-dimethyldec-3-ene |

InChI |

InChI=1S/C16H32Te/c1-6-8-10-11-12-15(14-16(3,4)5)17-13-9-7-2/h14H,6-13H2,1-5H3 |

InChI Key |

SOYXETPGWBBGFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CC(C)(C)C)[Te]CCCC |

Origin of Product |

United States |

Preparation Methods

Procedure:

Reagents :

- Dibutylditelluride (Bu₂Te₂)

- Sodium borohydride (NaBH₄)

- Alkyne precursor: 2,2-dimethyldec-3-yne

- Solvent: Ethanol or THF

Reaction Mechanism :

- Step 1 : Reduction of Bu₂Te₂ with NaBH₄ generates butyltellurolate anions (BuTe⁻).

- Step 2 : Anti-addition of BuTe⁻ to the alkyne forms a vinyl telluride intermediate.

- Step 3 : Protonation yields the final product.

Optimization :

Electrophilic Addition with Tellurium Tetrachloride (TeCl₄)

TeCl₄ reacts with alkenes to form tellurium trichloride intermediates, which can be further functionalized.

Procedure:

Reagents :

- TeCl₄

- Alkene precursor: 2,2-dimethyldec-3-ene

- Reducing agent: NaBH₄ or LiAlH₄

Reaction Steps :

- Step 1 : Electrophilic addition of TeCl₄ to the alkene forms a tellurium trichloride adduct.

- Step 2 : Reduction with NaBH₄ replaces chloride with a butyl group via nucleophilic substitution.

Key Considerations :

Palladium-catalyzed cross-coupling enables the introduction of tellurium groups into prefunctionalized alkenes.

Procedure:

Catalyst System :

- Pd(PPh₃)₄ or PdCl₂

- Tellurium nucleophile: Butyltellurium lithium (BuTeLi)

Substrate :

- Halogenated alkene (e.g., 4-bromo-2,2-dimethyldec-3-ene).

Reaction Conditions :

Comparison of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hydrotelluration | High stereoselectivity, mild conditions | Requires anhydrous solvents | 70–90% |

| TeCl₄ Addition | Scalable, simple reagents | Low regioselectivity for complex alkenes | 60–75% |

| Cross-Coupling | Compatible with diverse substrates | Requires prefunctionalized starting material | 50–70% |

Challenges and Solutions

- Oxidation Sensitivity : Tellurium compounds are prone to oxidation. Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) is critical.

- Purification : Chromatography on silica gel with hexane/ethyl acetate (9:1) effectively isolates the product.

Applications and Derivatives

This compound serves as a precursor for:

- Telluroxides : Oxidation with H₂O₂ yields sulfone analogs.

- Polymer Additives : Its stability under radical conditions makes it useful in polymer chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(Butyltellanyl)-2,2-dimethyldec-3-ene can undergo various types of chemical reactions, including:

Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

Oxidation: Higher oxidation state tellurium compounds.

Reduction: Lower oxidation state tellurium compounds.

Substitution: Compounds with different functional groups replacing the butyltellanyl group.

Scientific Research Applications

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functionally related compounds from the provided evidence, emphasizing differences in substituents, applications, and regulatory status.

Butyl-Containing Organometallic Compounds

- Butyltrichlorostannane (CAS 1118-46-3): Structure: Contains a butyl group bonded to tin (Sn) with three chlorine substituents. Reactivity: Tin’s higher electronegativity compared to tellurium results in stronger Sn-Cl bonds, making it more stable but less redox-active than tellurium analogs. Applications: Used in organometallic synthesis and as a catalyst precursor.

4-(Butyltellanyl)-2,2-dimethyldec-3-ene :

- Structure : Features a butyltellanyl group (Te-C4H9) and a branched alkene.

- Reactivity : Tellurium’s lower electronegativity enhances its nucleophilicity and redox versatility, enabling applications in radical reactions and chalcogen-bonding interactions.

- Applications : Likely used as an intermediate in specialty chemical synthesis (inferred from ’s “Intermediates” category) .

Butyl-Substituted Organic Compounds

- Butylone.HCl (bk-MBDB.HCl): Structure: A cathinone derivative with a β-keto amphetamine backbone and butyl substituent. Molecular Weight: 257.71 g/mol (C12H15NO3·HCl). Applications: Controlled substance (DEA 7541 CI) with psychoactive properties. Contrast: Unlike the target compound, Butylone lacks metalloid components and is regulated as a Schedule I drug .

- Butyrylfentanyl (C23H30N2O): Structure: Opioid analog with a butyryl group attached to a fentanyl core. Molecular Weight: 350.51 g/mol. Applications: High-potency analgesic, classified as DEA 9822 CII. Contrast: Functionally distinct due to its opioid receptor activity, unrelated to organotellurium chemistry .

Functional Group Comparisons

- Butylphthalyl Butylglycolate (CAS 85-70-1) :

Data Table: Key Properties of Comparable Compounds

Research Findings and Gaps

- Stability and Reactivity: Organotellurium compounds like this compound are expected to exhibit higher reactivity in radical reactions compared to tin or carbon analogs, but experimental data are absent in the evidence .

- Synthetic Utility : The compound’s alkene and tellurium groups suggest utility in cross-coupling reactions or polymer chemistry, though applications remain speculative without empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.